molecular formula C19H19ClN4O B2991354 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone CAS No. 1171667-62-1

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2991354
CAS No.: 1171667-62-1
M. Wt: 354.84
InChI Key: LQCLSMSPUZVUSL-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine-linked benzimidazole derivatives, characterized by a benzimidazole core substituted with a methyl group at the 2-position, connected via a piperazine ring to a 2-chlorophenyl methanone moiety. The benzimidazole scaffold is known for its versatility in medicinal chemistry, contributing to interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-15-6-2-1-5-14(15)19(25)24-11-9-23(10-12-24)13-18-21-16-7-3-4-8-17(16)22-18/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLSMSPUZVUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoimidazole core. One common approach is to react o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzoimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

  • Reduction: : The imidazole ring can be reduced to form an imidazoline derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Imidazoline derivatives.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. For example, if it binds to a specific receptor, it may alter the receptor's activity, leading to downstream effects. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural variations, physicochemical properties, and biological activities of related compounds, as derived from the evidence:

Compound Substituents Molecular Weight (g/mol) Yield (%) Key Biological Activity Reference
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone (Target) 2-Chlorophenyl, unsubstituted benzimidazole ~368 (estimated) Not reported Inferred antifungal/antimicrobial activity
(4-((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11j) Phenyl, 5-chloro-benzimidazole 354 52 Antifungal activity (specific data not shown)
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a) Phenyl, unsubstituted benzimidazole 340 Not reported Antifungal activity (Candida spp. inhibition)
(4-(1-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)piperazin-1-yl)(phenyl)methanone (11k) Phenyl, 5-chloro-benzimidazole with ethyl linker 368 56 Moderate antifungal activity
Piperazine-linked benzimidazole TRPV-1 antagonist (Amgen patent) Bulky lipophilic groups at benzimidazole position 4, hydrophilic R6 substituent Not reported Not reported Oral bioavailability, TRPV-1 antagonism
(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone [BIPM] Bis-benzimidazole with thioether linkage Not reported Not reported Anticancer activity (Pd complex studied)

Key Structural and Functional Insights

Chlorination at the benzimidazole 5-position (as in 11j and 11k) may increase antifungal potency by altering electron distribution and hydrogen-bonding capacity .

Linker Modifications :

  • Ethyl linkers (e.g., 11k) reduce steric hindrance compared to methyl linkers, possibly affecting conformational flexibility and receptor interactions .
  • Thioether-linked bis-benzimidazoles (e.g., BIPM) exhibit distinct pharmacological profiles, such as metal-binding capabilities in anticancer applications .

Biological Activity Trends :

  • Piperazine-benzimidazole derivatives with chlorinated aromatic groups (e.g., 11j, 11k) show consistent antifungal activity, suggesting the target compound may share this property .
  • TRPV-1 antagonists with hydrophilic R6 substituents highlight the importance of balanced lipophilicity for oral bioavailability, a consideration for optimizing the target compound .

Synthetic Yields: Yields for chlorinated derivatives (52–56%) are lower than non-chlorinated analogs (e.g., 67% for compound 11i), likely due to increased steric and electronic challenges in synthesis .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H24N4OC_{17}H_{24}N_{4}O, with a molecular weight of approximately 300.4 g/mol. The structure features a benzimidazole moiety, a piperazine ring, and a chlorophenyl group, which are significant for its biological interactions.

Antitumor Activity

Several studies have indicated that compounds containing benzimidazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung)5.6
Compound BMCF7 (breast)3.8
Compound CHeLa (cervical)4.5

These findings suggest that the incorporation of the benzimidazole moiety enhances the cytotoxicity against cancer cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds with similar structures. The presence of electron-donating groups in the phenyl ring has been linked to increased antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference
Compound DE. coli10
Compound ES. aureus15

The data indicate that modifications to the structure can significantly influence antimicrobial potency.

Anti-inflammatory Effects

The anti-inflammatory properties of related benzimidazole derivatives have been documented, with some compounds demonstrating inhibition of nitric oxide production in LPS-stimulated macrophages.

CompoundInhibition (%) at 10 µMReference
Compound F75%
Compound G60%

These results imply that the compound may possess similar anti-inflammatory effects, potentially through modulation of pro-inflammatory cytokines.

The proposed mechanisms for the biological activities of this compound include:

  • DNA Interaction : The benzimidazole moiety is known to intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Penetration : The piperazine ring enhances the compound's ability to penetrate cell membranes, facilitating its bioactivity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression and inflammation may also contribute to its therapeutic effects.

Case Studies

A notable case study involved the synthesis and evaluation of several benzimidazole-piperazine derivatives, including our compound of interest. These studies assessed their effects on various cancer cell lines and demonstrated promising results in reducing cell viability and inducing apoptosis.

Q & A

Basic: What are the standard synthetic protocols for preparing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone?

The synthesis typically involves coupling a benzimidazole-piperazine intermediate with a 2-chlorobenzoyl chloride derivative. outlines a microwave-assisted method:

  • Reagents : Thionyl chloride (SOCl₂) for carboxyl group activation, followed by reaction with 2-chloroethyl/benzyl-substituted benzimidazole derivatives under microwave irradiation.
  • Conditions : Use of N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and reaction monitoring via thin-layer chromatography (TLC).
  • Purification : Precipitation using ice-cold water and ammonia, followed by recrystallization from ethanol .

Advanced: How can microwave irradiation improve reaction efficiency in synthesizing this compound?

Microwave irradiation reduces reaction time and enhances yield by promoting uniform heating. reports a 55% yield for similar derivatives using microwave conditions (e.g., 80°C, 30 minutes). Key considerations:

  • Energy efficiency : Reduced side reactions compared to traditional reflux methods.
  • Scalability : Requires optimization of power settings and solvent choice (e.g., DMF vs. ethanol) to avoid decomposition .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the benzimidazole (δ 7.3–8.6 ppm), piperazine (δ 2.5–3.5 ppm), and 2-chlorophenyl (δ 7.0–7.8 ppm) moieties. provides detailed NMR data for analogous structures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 395.12) .

Advanced: How do substituent variations on the benzimidazole ring affect pharmacological activity?

highlights that substituting the benzimidazole N-alkyl group modulates dual histamine H₁/H₄ receptor binding. For example:

  • Methyl groups : Enhance H₁ receptor affinity (IC₅₀ < 100 nM) but reduce H₄ selectivity.
  • Bulkier substituents : Improve metabolic stability but may sterically hinder receptor interactions.
    Methodological tip : Use radioligand displacement assays with transfected HEK293 cells to quantify receptor binding .

Basic: What purification strategies are effective for isolating this compound?

  • Liquid-liquid extraction : Separate the product from unreacted starting materials using dichloromethane/water partitioning .
  • Column chromatography : Silica gel with gradient elution (e.g., 5–10% methanol in chloroform) resolves impurities from the target compound .

Advanced: How to address contradictory yields in piperazine-benzimidazole coupling reactions?

Discrepancies arise from competing side reactions (e.g., N-alkylation vs. O-alkylation). and suggest:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution on piperazine.
  • Base selection : K₂CO₃ minimizes hydrolysis of acid-sensitive intermediates compared to stronger bases like NaOH .

Basic: What safety precautions are required when handling this compound?

  • Hazard classification : Similar piperazine derivatives are irritants (). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Desiccate at -20°C to prevent hygroscopic degradation .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Vary the 2-chlorophenyl group (e.g., 2,4-dichloro or 2-fluoro analogs) and assess binding to histamine receptors ().
  • Pharmacokinetic profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to evaluate metabolic stability .

Basic: What analytical methods validate compound purity?

  • HPLC : Reverse-phase C18 column, mobile phase = 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is acceptable for pharmacological assays .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to resolve ambiguities in NMR assignments for closely related derivatives?

  • 2D NMR : Use HSQC and HMBC to correlate protons with quaternary carbons (e.g., distinguishing piperazine C=O from benzimidazole C=N).
  • Deuterated solvents : DMSO-d₆ resolves broad NH peaks in benzimidazole ( ) .

Basic: What are the key pharmacological targets for this compound?

identifies dual histamine H₁/H₄ receptor antagonism. Additional targets may include:

  • Serotonin receptors : Due to structural similarity to atypical antipsychotics (e.g., aripiprazole) .

Advanced: How to optimize reaction conditions for scale-up synthesis?

  • Batch vs. flow chemistry : Flow systems reduce thermal gradients in exothermic steps (e.g., benzimidazole formation).
  • Catalyst screening : Pd/C or Ni catalysts may improve coupling efficiency for large-scale aryl piperazine synthesis ( ) .

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